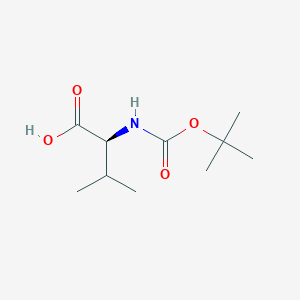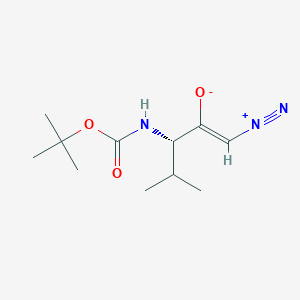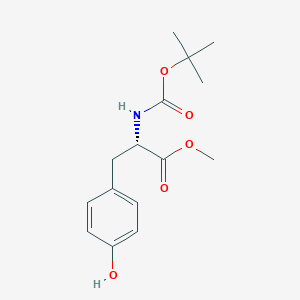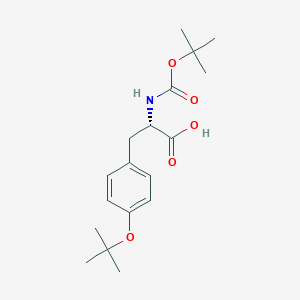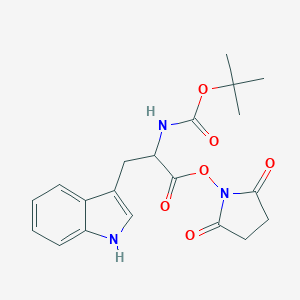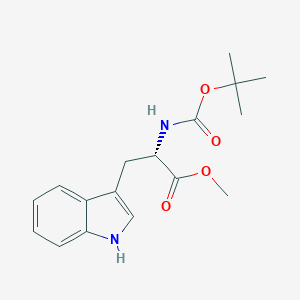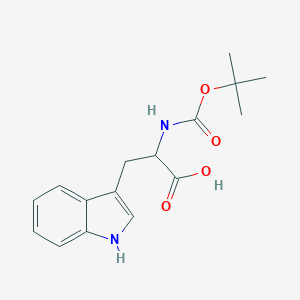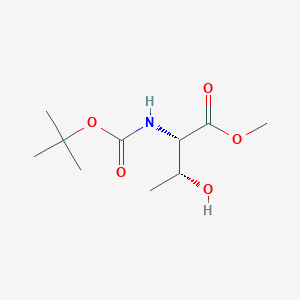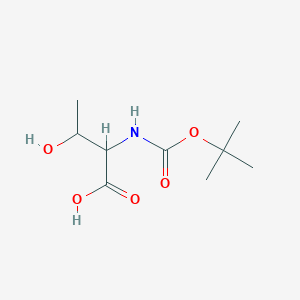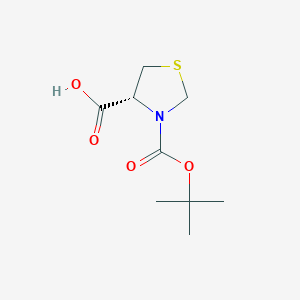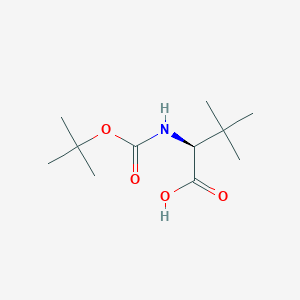
Boc-MeThr(Bzl)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-MeThr(Bzl)-OH: N-tert-butoxycarbonyl-O-benzyl-L-threonine , is a derivative of the amino acid threonine. It is commonly used in peptide synthesis as a protected form of threonine, where the amino group is protected by the tert-butoxycarbonyl (Boc) group and the hydroxyl group is protected by the benzyl (Bzl) group. This compound is particularly useful in solid-phase peptide synthesis due to its stability and ease of deprotection.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butoxycarbonyl-O-benzyl-L-threonine typically involves the protection of the amino and hydroxyl groups of L-threonine. The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The hydroxyl group is protected by benzylation using benzyl bromide and a base like sodium hydride. The reaction conditions usually involve anhydrous solvents and inert atmosphere to prevent moisture and air from interfering with the reactions.
Industrial Production Methods: Industrial production of N-tert-butoxycarbonyl-O-benzyl-L-threonine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the reagents and solvents. The reactions are carefully monitored and controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The Boc and Bzl protecting groups can be removed under specific conditions. Boc deprotection is typically achieved using trifluoroacetic acid (TFA) in dichloromethane, while Bzl deprotection is done using hydrogenation with palladium on carbon (Pd/C) as a catalyst.
Substitution Reactions: The hydroxyl group of threonine can undergo substitution reactions to form various derivatives.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form a ketone or reduced to form an alcohol.
Common Reagents and Conditions:
Boc Deprotection: Trifluoroacetic acid in dichloromethane.
Bzl Deprotection: Hydrogenation with palladium on carbon.
Substitution Reactions: Various alkyl halides and bases.
Oxidation: Oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed:
Deprotected Threonine: L-threonine after removal of Boc and Bzl groups.
Substituted Threonine Derivatives: Various threonine derivatives depending on the substituents used.
Scientific Research Applications
Chemistry: N-tert-butoxycarbonyl-O-benzyl-L-threonine is widely used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form complex peptides.
Biology: In biological research, this compound is used to study protein structure and function. It is incorporated into peptides that are used as probes or inhibitors in various biochemical assays.
Medicine: N-tert-butoxycarbonyl-O-benzyl-L-threonine is used in the development of peptide-based drugs. It is a key intermediate in the synthesis of therapeutic peptides that target specific proteins or receptors in the body.
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. It is also used in the synthesis of peptide-based materials for various industrial applications.
Mechanism of Action
The mechanism of action of N-tert-butoxycarbonyl-O-benzyl-L-threonine is primarily related to its role as a protected amino acid in peptide synthesis. The Boc and Bzl protecting groups prevent unwanted side reactions during the synthesis process. Once the peptide chain is assembled, the protecting groups are removed to yield the final peptide product. The molecular targets and pathways involved depend on the specific peptide being synthesized and its intended biological function.
Comparison with Similar Compounds
N-tert-butoxycarbonyl-L-threonine: Similar to N-tert-butoxycarbonyl-O-benzyl-L-threonine but without the benzyl protection on the hydroxyl group.
N-tert-butoxycarbonyl-O-methyl-L-threonine: Similar but with a methyl group instead of a benzyl group on the hydroxyl group.
N-tert-butoxycarbonyl-O-acetyl-L-threonine: Similar but with an acetyl group on the hydroxyl group.
Uniqueness: N-tert-butoxycarbonyl-O-benzyl-L-threonine is unique due to the presence of both Boc and Bzl protecting groups, which provide enhanced stability and selectivity during peptide synthesis. The benzyl group offers additional protection to the hydroxyl group, making it particularly useful in complex peptide synthesis where multiple protecting groups are required.
Properties
IUPAC Name |
(2S,3R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylmethoxybutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5/c1-12(22-11-13-9-7-6-8-10-13)14(15(19)20)18(5)16(21)23-17(2,3)4/h6-10,12,14H,11H2,1-5H3,(H,19,20)/t12-,14+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYNYZJGZSJUGU-OCCSQVGLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N(C)C(=O)OC(C)(C)C)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427133 |
Source


|
| Record name | Boc-N-Me-Thr(Bzl)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64263-80-5 |
Source


|
| Record name | Boc-N-Me-Thr(Bzl)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
